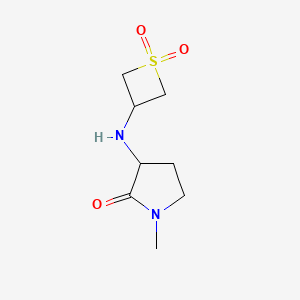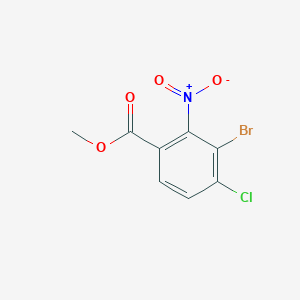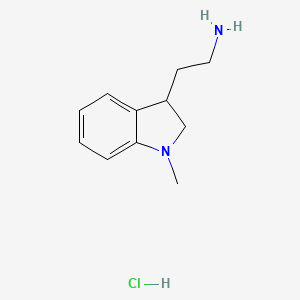
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dioxidothietan ring attached to an amino group, which is further connected to a methylpyrrolidinone moiety. The compound’s distinct structure contributes to its diverse reactivity and potential utility in various domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one typically involves the reaction of 3,5-dibromo-1-(1,1-dioxidothietan-3-yl)-1H-1,2,4-triazole with sodium salts of imidazoles and benzimidazoles . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxidothietan ring to a thietane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thietane derivatives, and various substituted amino compounds.
Applications De Recherche Scientifique
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The dioxidothietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1-Dioxo-1λ6-thietan-3-yl)acetic acid: This compound shares the dioxidothietan ring but differs in its overall structure and reactivity.
3-Bromothietane 1,1-dioxide: Another compound with a similar ring structure but different functional groups and applications.
Uniqueness
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one is unique due to its combination of the dioxidothietan ring with an amino group and a methylpyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N2O3S |
|---|---|
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
3-[(1,1-dioxothietan-3-yl)amino]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O3S/c1-10-3-2-7(8(10)11)9-6-4-14(12,13)5-6/h6-7,9H,2-5H2,1H3 |
Clé InChI |
UPAQQZQYZYJFFT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1=O)NC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)







![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)

